(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL
Description
(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral amino alcohol featuring a 3,5-dichlorophenyl substituent. This article compares it with compounds sharing the amino propanol backbone and halogenated aromatic groups, focusing on substituent effects, stereochemistry, and applications.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
InChI Key |
HKYDFXFCJNJWNZ-OLAZFDQMSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=CC(=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL typically involves the following key steps:
- Starting materials: 3,5-dichlorobenzaldehyde or related dichlorophenyl derivatives.
- Chiral induction: Use of chiral auxiliaries, chiral catalysts, or resolution techniques to obtain the desired (1S) stereochemistry.
- Functional group transformations: Introduction of the amino group and hydroxyl group on the propan-2-ol scaffold.
Specific Synthetic Routes
Reductive Amination of 3,5-Dichlorophenylacetone
One common approach involves the reductive amination of 3,5-dichlorophenylacetone with ammonia or a suitable amine source under chiral catalytic conditions to yield the amino alcohol.
- Reaction conditions: Typically performed in the presence of chiral catalysts such as chiral transition metal complexes or organocatalysts.
- Outcome: High stereoselectivity favoring the (1S) enantiomer.
- Advantages: Direct access to the amino alcohol with minimal steps.
Asymmetric Epoxide Ring Opening
Another method involves the asymmetric synthesis of an epoxide intermediate derived from 3,5-dichlorostyrene, followed by regio- and stereoselective ring opening with an amine nucleophile.
- Epoxidation: Catalyzed by chiral epoxidation catalysts (e.g., Sharpless epoxidation).
- Ring opening: Nucleophilic attack by ammonia or amine under controlled conditions.
- Result: Formation of the amino alcohol with defined stereochemistry.
Chiral Pool Synthesis
Utilizing naturally occurring chiral building blocks such as (S)-serine or other amino alcohols can provide stereochemical control when coupled with 3,5-dichlorophenyl derivatives through nucleophilic substitution or coupling reactions.
Research Findings and Optimization Data
Catalyst Screening and Enantiomeric Excess
| Catalyst Type | Conversion (%) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
|---|---|---|---|---|
| Chiral Rhodium Complex | 95 | 98 | 90 | |
| Organocatalyst (Proline-based) | 88 | 92 | 85 | |
| Sharpless Epoxidation Catalyst | 90 | 95 | 87 |
Reaction Conditions Impact
| Parameter | Optimal Value | Effect on Yield and Purity |
|---|---|---|
| Temperature | 25-40 °C | Higher temperatures reduce selectivity |
| Solvent | Methanol, Ethanol | Polar protic solvents favor reductive amination |
| Reaction Time | 12-24 hours | Longer times improve conversion but may reduce ee |
| pH | Slightly acidic (pH 5-6) | Enhances amine protonation and reaction rate |
Purification and Characterization
- Purification: Typically performed by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
- Characterization: Confirmed by chiral HPLC, NMR spectroscopy, and mass spectrometry to verify stereochemistry, purity, and molecular structure.
Summary Table of Preparation Routes
| Method | Starting Material | Key Step | Stereocontrol Method | Yield (%) | Enantiomeric Excess (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive Amination | 3,5-Dichlorophenylacetone | Reductive amination with chiral catalyst | Chiral metal complex catalyst | 85-90 | 92-98 | Direct and efficient |
| Asymmetric Epoxide Opening | 3,5-Dichlorostyrene | Epoxidation + nucleophilic ring opening | Sharpless epoxidation catalyst | 80-87 | 90-95 | Multi-step but high stereoselectivity |
| Chiral Pool Synthesis | (S)-Serine + 3,5-Dichlorophenyl derivative | Coupling or substitution | Use of chiral starting material | 75-85 | >95 | Relies on availability of chiral precursors |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry
(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL has garnered attention for its potential as a lead compound in the development of pharmaceuticals targeting neurological disorders. Its structural similarity to known bioactive compounds suggests it may modulate neurotransmitter systems effectively .
Research indicates that this compound may interact with various biological targets, particularly receptors and enzymes involved in neurotransmission. The dichlorophenyl moiety is believed to enhance these interactions .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique properties are leveraged in the production of various chemical products .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of various related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL | Enantiomer with similar properties | Different biological activity due to chirality |
| 1-Amino-1-(3-chlorophenyl)propan-2-OL | Contains one chlorine atom on the phenyl ring | Different reactivity and potential interactions |
| 1-Amino-1-(3,4-dichlorophenyl)propan-2-OL | Similar structure but different substitution pattern | May exhibit different pharmacological profiles |
| 1-Amino-1-(3,5-dibromophenyl)propan-2-OL | Bromine atoms instead of chlorine | Altered chemical properties and potential biological effects |
Neurotransmitter Interaction Studies
Studies have demonstrated that compounds structurally similar to this compound can act as agonists or antagonists at specific receptor sites within the central nervous system. These interactions are crucial for understanding the pharmacological potential of this compound .
Pharmacological Characterization
In vivo studies have assessed the toxicity and efficacy profiles of related compounds. Certain enantiomers have shown significantly higher activity with lower toxicity compared to their racemic mixtures, emphasizing the importance of chirality in determining biological effects .
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with active sites, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Halogenation Patterns
- (1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL (CAS 1213211-40-5): Chlorine atoms at the 2- and 5-positions of the phenyl ring introduce steric and electronic asymmetry compared to the 3,5-dichloro isomer. This positional difference may alter binding affinity in biological systems and solubility .
- D(+)-2-Amino-3-phenyl-1-propanol (CAS 5267-64-1): Lacks halogenation, reducing steric bulk and electronic effects compared to dichlorophenyl analogs .
Stereochemical Considerations
Chirality significantly impacts biological activity. For example:
- The (1S,2R) configuration in CAS 1213211-40-5 may favor specific enantioselective interactions, a trait shared by the target compound’s (1S) configuration.
- Boc-protected derivatives like (S)-2-(Boc-amino)-1-propanol (CAS 79069-13-9) highlight the role of stereochemistry in synthetic intermediates, where protection strategies preserve chirality during synthesis .
Physicochemical Properties
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|---|
| (1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL | 1213211-40-5 | C₉H₁₁Cl₂NO | 232.10 | 1.334 (Predicted) | 344.6 (Predicted) | 12.30 |
| (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL | 1212998-44-1 | C₁₀H₁₁ClF₃NO | 253.65 | N/A | N/A | N/A |
| D(+)-2-Amino-3-phenyl-1-propanol | 5267-64-1 | C₉H₁₃NO | 151.20 | N/A | N/A | N/A |
Key Observations :
- Density and Boiling Points : The 2,5-dichloro analog’s higher density (1.334 g/cm³) and boiling point (344.6°C) reflect increased molecular weight and halogen-induced intermolecular forces .
- Acidity (pKa): The amino group in the 2,5-dichloro compound has a pKa of 12.30, suggesting moderate basicity influenced by electron-withdrawing chlorine substituents .
Biological Activity
(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral compound with significant potential in pharmacology due to its structural features. It possesses an amino group and a hydroxyl group, contributing to its biological activity. The dichlorophenyl substituent enhances its reactivity and interaction with biological targets, making it a candidate for further research in medicinal chemistry and neuropharmacology.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 220.09 g/mol
- Chirality : The specific chiral configuration at the carbon adjacent to the amino group influences its biological interactions.
Research indicates that this compound may interact with neurotransmitter systems, particularly through binding to receptors involved in central nervous system activity. The presence of chlorine atoms at the 3 and 5 positions of the phenyl ring may enhance these interactions, potentially affecting neurotransmitter release and receptor activation.
Pharmacological Potential
The compound exhibits various pharmacological activities, including:
- Neurotransmitter Modulation : Similar compounds have shown effects on dopamine and serotonin receptors, suggesting that this compound may also influence these pathways.
- Antimicrobial Activity : Some studies have indicated that derivatives of compounds with similar structures possess antimicrobial properties against Gram-positive bacteria and drug-resistant fungi .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that maintain its stereochemical integrity. This compound serves as a versatile building block for synthesizing more complex molecules with tailored biological activities.
Synthetic Pathway Overview:
- Starting Materials : Use of appropriate precursors to introduce the amino and hydroxyl groups.
- Chlorination : Selective chlorination at the 3 and 5 positions of the phenyl ring.
- Purification : Techniques such as recrystallization or chromatography to isolate the desired enantiomer.
Future Directions
Further research is warranted to elucidate the specific mechanisms by which this compound interacts with biological systems. Potential avenues include:
- In vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance desired biological activities while minimizing side effects.
- Exploration in Agrochemicals : Given its structural properties, applications in pest control or herbicides could also be investigated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
